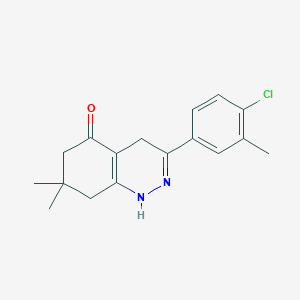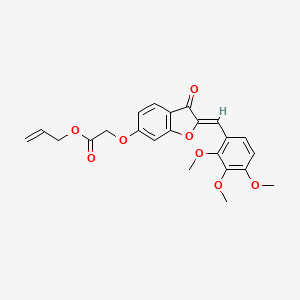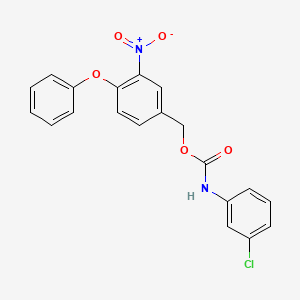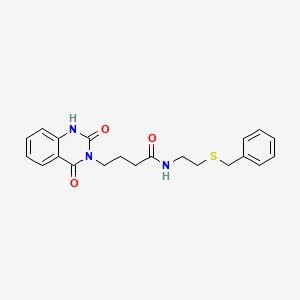
3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its bond lengths and angles, as well as any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacological Potential
One area of study involves the molecular interactions and pharmacological potential of compounds structurally similar to "3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide." For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor highlights the importance of structural analysis in understanding receptor-ligand interactions. This study employed AM1 molecular orbital method for conformational analysis, identifying distinct conformations that contribute to the compound's binding affinity and activity at the receptor. The research underscores the role of molecular structure in modulating receptor interactions, which is relevant to the development of pharmacological agents (Shim et al., 2002).
Material Science and Photophysical Properties
In material science, the study of pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides has revealed compounds with aggregation-enhanced emission and multi-stimuli-responsive properties. These compounds demonstrate significant potential for applications in optoelectronics and sensory materials, showcasing how structural modifications can endow materials with desirable photophysical properties (Srivastava et al., 2017).
Antibacterial Applications
Research on novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives synthesized through a one-pot, three-component reaction highlights the antibacterial potential of these compounds. This study demonstrates the application of such compounds in addressing bacterial infections, providing a framework for the development of new antibacterial agents. The findings indicate the importance of structural diversity in enhancing the antibacterial efficacy of synthetic compounds (Pouramiri et al., 2017).
Synthesis and Chemical Properties
Further research into the synthesis and properties of related compounds, such as the N-methylated 1,8-Diaminonaphthalenes as bifunctional nucleophiles, provides insights into the chemical behavior and synthetic applications of these molecules. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies that could be applicable to the synthesis and functionalization of compounds like "3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide" (Ozeryanskii et al., 2020).
Safety And Hazards
This would involve examining any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new synthesis methods, potential applications, or further studies into its properties or mechanism of action.
Eigenschaften
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-(phenylmethoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-25(26-16-23-13-6-12-22-11-4-5-14-24(22)23)27-15-7-10-21(17-27)19-29-18-20-8-2-1-3-9-20/h1-6,8-9,11-14,21H,7,10,15-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQPQJIRKAXMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)
![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)
![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)

![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)

![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)